2-乙基-2-乙烯-1,3-二氧兰

描述

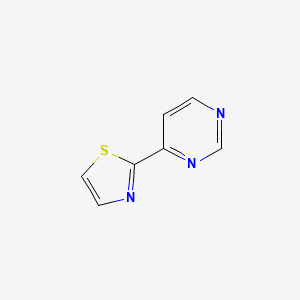

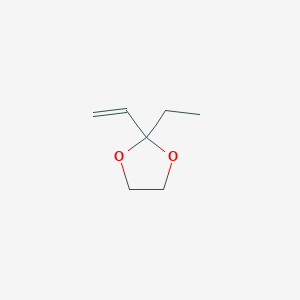

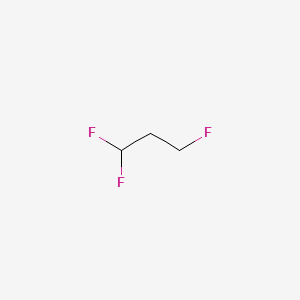

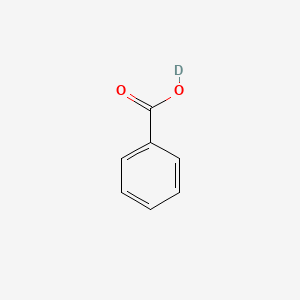

2-Ethyl-2-vinyl-1,3-dioxolane is a cyclic organic compound with the following structural formula:

It belongs to the class of 1,3-dioxolanes , which are heterocyclic compounds containing a six-membered ring with two oxygen atoms and one ether linkage. The presence of both an ethyl group and a vinyl group in this compound makes it interesting for various applications.

Synthesis Analysis

Preparation from Carbonyl Compounds : 2-Ethyl-2-vinyl-1,3-dioxolane can be synthesized by reacting carbonyl compounds (such as aldehydes or ketones) with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The resulting 1,3-dioxolane ring provides stability against nucleophiles and bases.

Acetalization : A common method for protection employs toluenesulfonic acid as a catalyst in refluxing toluene. This allows continuous water removal from the reaction mixture using a Dean-Stark apparatus. Alternatively, molecular sieves or a mixture of orthoesters can achieve effective water removal.

Deprotection : Deprotection of 2-Ethyl-2-vinyl-1,3-dioxolane is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or aqueous acid.

Molecular Structure Analysis

The compound’s molecular structure consists of a six-membered dioxolane ring with an ethyl group and a vinyl group attached. The presence of the vinyl group suggests potential reactivity in various chemical reactions.

Chemical Reactions Analysis

Acetal Exchange : 2-Ethyl-2-vinyl-1,3-dioxolane can undergo acetal exchange reactions with other carbonyl compounds, leading to the formation of new acetals.

Oxidation and Cleavage : Strong oxidation agents may cleave the acetal, such as HClO4 in CH2Cl2. Cyclic ketals and acetals are generally stable to mild high-valent chromium reagents but can be oxidized by strongly acidic reagents.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the specific isomer.

- Solubility : Soluble in common organic solvents.

- Stability : Stable under certain conditions (e.g., acidic or neutral), but sensitive to strong oxidants.

科学研究应用

合成和表征

- 2-乙基-2-乙烯-1,3-二氧兰被用于合成各种化合物。例如,它参与了从4-羟基-2-丁酮制备2-甲基-1,3-二氧兰-2-乙醇和2-(2-溴乙基)-2-甲基-1,3-二氧兰,这些化合物对甲基乙烯酮等效物 (Petroski, 2002) 有用。

聚合和材料科学

2-乙烯基-1,3-二氧兰已经使用α,α′-偶氮异丁腈(AIBN)或γ射线辐照进行聚合,得到了具有特定溶解性和热性能的白色非晶粉末。这种聚合突显了它在创造新型聚合材料中的潜力 (Kagiya等,1967)。

在另一项研究中,对2-乙烯基-1,3-二氧兰的阳离子环氧开环聚合在低温下进行了探索,导致产生含有酯和二氧兰单元的聚合物。这表明了它在聚合物化学中的多功能性 (Tada等,1966)。

化学转化和衍生物

已经对2,2-二烷基-4-(乙烯氧甲基)-1,3-二氧兰的化学转化进行了研究,展示了可以从这种化合物中衍生出的多样化化学反应和产物 (Shostakovskii et al., 1966)。

从2-乙基-2-乙烯-1,3-二氧兰衍生物合成1-溴-3-丁炔-2-酮和1,3-二溴-3-丁烯-2-酮进一步说明了它在有机合成和有价值化学中间体的生产中的作用 (Mekonnen et al., 2009)。

安全和危害

- Toxicity : Information on toxicity is limited, but standard safety precautions should be followed.

- Handling : Handle in a well-ventilated area and avoid inhalation or skin contact.

- Storage : Store in a cool, dry place away from direct sunlight.

未来方向

Research on 2-Ethyl-2-vinyl-1,3-dioxolane could explore its applications in drug synthesis, polymer chemistry, and materials science. Further investigations into its reactivity and stability are warranted.

属性

IUPAC Name |

2-ethenyl-2-ethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRYHFPJVIKINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530468 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-vinyl-1,3-dioxolane | |

CAS RN |

22515-82-8 | |

| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d]isoxazol-3-yl)ethanone](/img/structure/B1626499.png)

![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)

![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B1626501.png)

![1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1626518.png)